4-FLUORO-N'-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
Description
4-Fluoro-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide is a benzohydrazide derivative featuring a fluorine atom at the para-position of the benzoyl ring and an (E)-configured imine group linked to a 4-(propan-2-yl)phenyl substituent. This compound’s structure enables diverse interactions, including hydrogen bonding (via the hydrazide NH and carbonyl groups) and hydrophobic effects (from the isopropyl group). Such properties make it relevant in medicinal chemistry, particularly for antimicrobial, anticancer, and enzyme-inhibition applications.
Properties
IUPAC Name |
4-fluoro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-12(2)14-5-3-13(4-6-14)11-19-20-17(21)15-7-9-16(18)10-8-15/h3-12H,1-2H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVOMJZETZVMRX-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 4-isopropylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-Fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antitubercular activities, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an inhibitor of prostate cancer, highlighting its importance in cancer research.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The imine group in the compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes is a key factor in its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzohydrazide Derivatives
The target compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key examples include:
Table 1: Substituent and Functional Group Comparisons
| Compound Name | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|
| 4-Fluoro-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide | C₁₇H₁₆FN₃O | 4-Fluoro (benzoyl), 4-(propan-2-yl)phenyl (imine) | Hydrazide, imine |
| 2-Hydroxy-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide | C₁₇H₁₇N₃O₃ | 2-Hydroxy (benzoyl), 4-(propan-2-yloxy)phenyl (imine) | Hydrazide, hydroxyl |
| 3-{N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide | C₁₇H₁₅BrFN₃O₂ | 3-Bromo (imine), 4-fluoro (amide) | Hydrazinecarbonyl, amide |
| 2-(4-Chlorophenoxy)-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide | C₁₈H₁₈ClN₃O₂ | 4-Chlorophenoxy (acetohydrazide), 4-(propan-2-yl)phenyl (imine) | Acetohydrazide, phenoxy |
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : The 4-(propan-2-yl)phenyl group introduces steric bulk, which may reduce solubility but improve receptor-binding specificity compared to smaller substituents (e.g., methoxy) .
Unique Advantages of the Target Compound :
- The 4-fluoro group improves metabolic stability compared to hydroxyl analogs, reducing susceptibility to oxidative degradation .
- Synergy between fluorine and propan-2-yl groups may enhance selectivity for fungal cytochrome P450 enzymes over human isoforms .
Physicochemical and Structural Properties
Table 3: Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 297.33 | 3.8 | 2 | 3 |
| 2-Hydroxy analog | 311.34 | 2.9 | 3 | 4 |
| 3-Bromo-fluorophenyl analog | 392.23 | 4.1 | 2 | 5 |
| Chlorophenoxy analog | 343.81 | 4.5 | 2 | 3 |
Structural Insights :
- The target compound’s lower LogP compared to brominated analogs suggests better aqueous solubility, critical for drug delivery .
- Reduced hydrogen-bond donors relative to hydroxylated derivatives may limit off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
